molecular formula C17H16ClN5O3S B2916118 N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223981-16-5

N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2916118
CAS RN: 1223981-16-5
M. Wt: 405.86
InChI Key: JFMFCMNSPAXPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O3S and its molecular weight is 405.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with similar structural motifs have been synthesized and studied for their potential applications in photovoltaic cells and ligand-protein interactions. For instance, derivatives of benzothiazolinone acetamide analogs, including molecules with chlorophenyl and morpholino groups, have shown promising light-harvesting efficiencies (LHE) and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020). Additionally, molecular docking studies involving similar compounds have indicated potential binding affinities with Cyclooxygenase 1 (COX1), suggesting applications in drug development through ligand-protein interaction analysis.

Antimicrobial Activity

The synthesis of novel thiazolidinone and acetidinone derivatives, incorporating elements like chlorophenyl and morpholino groups, has been explored for antimicrobial applications. These compounds have been screened for their effectiveness against various microorganisms, demonstrating the potential for development into new antimicrobial agents (Mistry, Desai, & Intwala, 2009). Such studies underscore the importance of chemical synthesis in discovering new therapeutic options against resistant strains of bacteria and other pathogens.

Antitumor Evaluation

Research has also been conducted on the antitumor activities of pyrazolo[3,4-d]pyrimidine derivatives, with some molecules exhibiting mild to moderate activity against human breast adenocarcinoma cell lines. These findings indicate the potential of structurally similar compounds in the development of novel anticancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017). The identification of compounds with significant cytotoxic activity against cancer cells is a crucial step in drug development, providing a foundation for further optimization and clinical evaluation.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c18-11-2-1-3-12(8-11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-4-6-26-7-5-22/h1-3,8,10H,4-7,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMFCMNSPAXPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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